molecular formula C22H29BrN4O B2834919 3-bromo-N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide CAS No. 946218-20-8

3-bromo-N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide

カタログ番号: B2834919
CAS番号: 946218-20-8
分子量: 445.405
InChIキー: WWGYGMRJPDVXDL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 3-bromo-N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide features a benzamide core substituted with a bromine atom at the 3-position. Its nitrogen atom is functionalized with a branched ethyl group bearing two distinct substituents: a 4-(dimethylamino)phenyl group and a 4-methylpiperazinyl moiety. While direct pharmacological data for this compound are unavailable in the provided evidence, insights can be drawn from structurally related analogs.

特性

IUPAC Name

3-bromo-N-[2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29BrN4O/c1-25(2)20-9-7-17(8-10-20)21(27-13-11-26(3)12-14-27)16-24-22(28)18-5-4-6-19(23)15-18/h4-10,15,21H,11-14,16H2,1-3H3,(H,24,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWGYGMRJPDVXDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNC(=O)C2=CC(=CC=C2)Br)C3=CC=C(C=C3)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29BrN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

3-bromo-N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide, with the CAS number 946218-20-8, is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's biological activity, including its pharmacological effects, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 3-bromo-N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide is C22H29BrN4O, with a molecular weight of 445.4 g/mol. The compound features a bromine atom at the 3-position of the benzamide ring and a dimethylamino group attached to a phenyl ring, which is further substituted with a piperazine moiety.

PropertyValue
Molecular FormulaC22H29BrN4O
Molecular Weight445.4 g/mol
CAS Number946218-20-8

Anticancer Activity

Recent studies have indicated that compounds similar to 3-bromo-N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives of benzamide have shown promising results in inhibiting the growth of human promyelotic leukemia HL-60 cells, with some compounds demonstrating activity twice as high as standard anticancer agents like dopamine .

Mechanism of Action
The anticancer activity is often attributed to the ability of these compounds to induce apoptosis in cancer cells and inhibit key signaling pathways involved in cell proliferation. The presence of the dimethylamino group enhances lipophilicity, facilitating better cell membrane penetration and subsequent biological activity.

G Protein-Coupled Receptor (GPCR) Modulation

Compounds with similar structures have been studied for their interactions with GPCRs, which are critical in various physiological processes. The modulation of GPCRs can lead to alterations in intracellular signaling pathways, affecting cellular responses such as proliferation and apoptosis .

Study on Cytotoxicity

A study published in PubMed highlighted that certain benzamide derivatives exhibited significant cytotoxic effects on HL-60 cells. In this study, compounds were tested for their ability to produce reactive oxygen species (ROS), which are known to play a role in inducing cell death . The findings suggested that structural modifications could enhance the cytotoxic potential of benzamide derivatives.

Inhibition of Multidrug Resistance (MDR)

Another crucial aspect of the biological activity of benzamide derivatives is their potential to inhibit P-glycoprotein (Pgp), a key player in multidrug resistance in cancer therapy. Compounds structurally related to 3-bromo-N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide have shown efficacy in reversing MDR by inhibiting Pgp-mediated drug efflux .

Structure-Activity Relationship (SAR)

The biological activity of 3-bromo-N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide can be influenced by its structural components:

  • Bromine Substitution : The presence of bromine at the 3-position enhances lipophilicity and may contribute to improved receptor binding.
  • Dimethylamino Group : This moiety increases basicity and solubility, facilitating interaction with biological targets.
  • Piperazine Ring : Known for its role in enhancing binding affinity to various receptors, this structure can also influence pharmacokinetics.

類似化合物との比較

Structural and Functional Group Analysis

4-Bromo-N-(2-nitrophenyl)benzamide ()
  • Structural Differences : The bromine is at the 4-position of the benzamide, and the N-substituent is a 2-nitrophenyl group.
  • Crystallography : The title compound in exhibits two molecules per asymmetric unit, stabilized by halogen interactions and hydrogen bonding .
3-Bromo-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide ()
  • Structural Similarities : Shares the 3-bromobenzamide core and a 4-methylpiperazinyl group.
  • Key Difference: Lacks the ethyl linker and dimethylaminophenyl substituent, reducing steric bulk and conformational flexibility.
  • Pharmacological Relevance : Piperazine derivatives are often explored for CNS activity; this analog’s simplified structure may offer insights into piperazine positioning .
N-(4-Bromo-2-methylphenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide ()
  • Structural Features : Piperazine linked via an acetamide to a brominated phenyl group.
4-(3-Bromophenoxy)-N-[(1S)-1-{[(3S)-4-(3-hydroxyphenyl)-3-methylpiperazin-1-yl]methyl}-2-methylpropyl]benzamide ()
  • Complexity: Incorporates a phenoxy-piperazine hybrid structure.
  • Functional Impact: The phenoxy group may enhance π-π stacking interactions, while the stereochemistry (S-configuration) could influence receptor selectivity .
Comparison with and
  • : Uses 3-methylbenzoyl chloride and 2-amino-2-methyl-1-propanol, highlighting the role of directing groups (N,O-bidentate) in metal-catalyzed reactions .
  • : Employs 2-nitroaniline, underscoring nitro groups as precursors for further functionalization .

Spectroscopic and Crystallographic Data

Compound Key Spectral Data (NMR, MS) Crystallographic Features Reference
Main Compound Not reported; predicted δ 7.5–8.0 ppm (aromatic H), 2.2–3.5 ppm (piperazine CH2) Likely hydrogen bonding via amide and piperazine N-H
4-Bromo-N-(2-nitrophenyl)benzamide Two molecules per asymmetric unit; halogen interactions (Br···O/N) Packing influenced by nitro group polarity
Compound 11k () 1H NMR: δ 7.78 (d, 2H), 6.44–6.23 (m, 4H); MS: m/z 552.5 (M+H)+ Stereochemistry confirmed via optical rotation
N-(4-Bromo-2-methylphenyl)-...acetamide Molecular formula C19H21BrClN3O; molar mass 422.75 Piperazine and acetamide groups enable H-bonding

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。